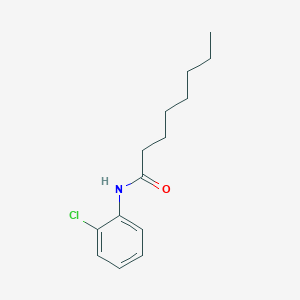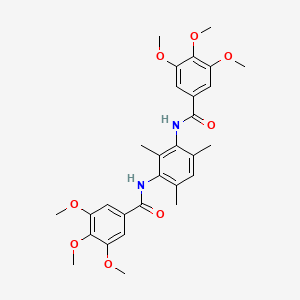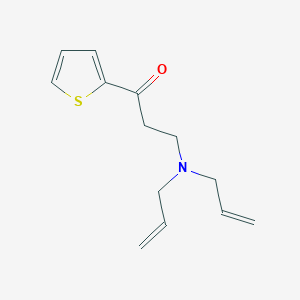![molecular formula C18H29NO6 B4921098 N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4921098.png)
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-1-butanamine oxalate, commonly known as EB-5, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EB-5 is a selective agonist of the β2-adrenergic receptor, which plays a crucial role in regulating various physiological processes, including heart rate, blood pressure, and bronchodilation.
Applications De Recherche Scientifique
EB-5 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is the treatment of asthma and other respiratory disorders. EB-5 has been shown to have potent bronchodilatory effects, making it a promising candidate for the treatment of asthma. Additionally, EB-5 has been studied for its potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure, due to its ability to regulate heart rate and blood pressure.
Mécanisme D'action
EB-5 acts as a selective agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes, including heart rate, blood pressure, and bronchodilation. Upon binding to the β2-adrenergic receptor, EB-5 activates a signaling cascade that ultimately leads to the relaxation of smooth muscle cells in the airways and blood vessels, resulting in bronchodilation and vasodilation.
Biochemical and Physiological Effects:
EB-5 has been shown to have potent bronchodilatory effects, making it a promising candidate for the treatment of asthma and other respiratory disorders. Additionally, EB-5 has been shown to regulate heart rate and blood pressure, making it a potential candidate for the treatment of cardiovascular diseases. However, further research is needed to fully understand the biochemical and physiological effects of EB-5.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of EB-5 is its potent bronchodilatory effects, making it a valuable tool for studying respiratory disorders such as asthma. Additionally, EB-5 has been shown to have a high selectivity for the β2-adrenergic receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the major limitations of EB-5 is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on EB-5. One area of research is the development of more potent and selective agonists of the β2-adrenergic receptor, which may have improved efficacy and safety profiles compared to existing drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of EB-5, particularly in the context of cardiovascular diseases. Finally, research is needed to investigate the potential applications of EB-5 in other fields, such as cancer research and drug delivery.
Méthodes De Synthèse
EB-5 can be synthesized using a multi-step reaction process starting from the commercially available starting materials. The synthesis involves the reaction of 4-ethylphenol with ethylene oxide, followed by the reaction of the resulting compound with 1-bromo-2-butanol to obtain the desired compound, EB-5. The final step involves the conversion of EB-5 into its oxalate salt form.
Propriétés
IUPAC Name |
N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-3-5-10-17-11-12-18-13-14-19-16-8-6-15(4-2)7-9-16;3-1(4)2(5)6/h6-9,17H,3-5,10-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGKFNSZOIWUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=C(C=C1)CC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4921018.png)

![6-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-[2-(2-methylphenoxy)ethyl]-3(2H)-pyridazinone](/img/structure/B4921049.png)

![N-(2-methoxyethyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B4921070.png)
amino]benzamide](/img/structure/B4921094.png)
![3-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4921105.png)
![4-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4921109.png)

![2-[(3,4-dichlorophenyl)sulfonyl]biphenyl](/img/structure/B4921120.png)
![5-{[3-(4-nitrophenoxy)benzoyl]amino}isophthalic acid](/img/structure/B4921121.png)
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4,6-diiodophenol](/img/structure/B4921131.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B4921139.png)
![N-2-biphenylyl-2-{4-[(2-biphenylylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4921148.png)
